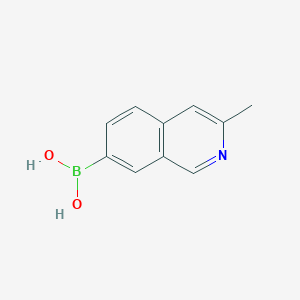

(3-Methylisoquinolin-7-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Methylisoquinolin-7-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 3-methylisoquinoline moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylisoquinolin-7-yl)boronic acid typically involves the borylation of 3-methylisoquinoline. One common method is the direct borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: (3-Methylisoquinolin-7-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: For substitution reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed through oxidation reactions.

Aplicaciones Científicas De Investigación

(3-Methylisoquinolin-7-yl)boronic acid has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of (3-Methylisoquinolin-7-yl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparación Con Compuestos Similares

Phenylboronic Acid: Another widely used boronic acid in organic synthesis.

4-Methylphenylboronic Acid: Similar in structure but with a different aromatic ring.

2-Methylisoquinolin-7-yl)boronic Acid: A structural isomer with the methyl group in a different position.

Uniqueness: (3-Methylisoquinolin-7-yl)boronic acid is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s ability to participate in a wide range of reactions makes it a valuable tool in synthetic chemistry .

Actividad Biológica

(3-Methylisoquinolin-7-yl)boronic acid, with the chemical formula C10H10BNO2 and CAS number 1637377-25-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to its boronic acid functionality, which allows it to interact with various biomolecules. Boronic acids are known to form reversible covalent bonds with diols and can interact with serine residues in proteins, making them valuable in drug design, particularly as enzyme inhibitors.

Key Findings:

- Tricovalent Binding : Studies have demonstrated that boronic acids can form tricovalent complexes with penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. This interaction is significant for developing antibiotics that circumvent β-lactam resistance mechanisms .

- Inhibition of β-lactamases : The compound has been explored for its ability to inhibit β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. Its binding affinity and inhibition kinetics are crucial for understanding its potential as a therapeutic agent .

Biological Activity and Therapeutic Applications

The biological implications of this compound span several areas:

- Antimicrobial Activity :

- Cancer Research :

- Enzyme Inhibition :

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound against common pathogens such as E. coli and Pseudomonas aeruginosa. The results indicated a strong correlation between the concentration of the compound and its inhibitory effect, with MIC values ranging from 10 to 50 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 20 |

| Pseudomonas aeruginosa | 30 |

| Staphylococcus aureus | 15 |

Study 2: Enzyme Inhibition

In another investigation, researchers evaluated the inhibition of β-lactamases by this compound. The study found that the compound exhibited an IC50 value of approximately 5 µM against the NDM-1 enzyme variant, indicating a potent inhibitory effect.

| Enzyme | IC50 (µM) |

|---|---|

| NDM-1 | 5 |

| KPC | 10 |

| OXA-48 | 8 |

Propiedades

IUPAC Name |

(3-methylisoquinolin-7-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-4-8-2-3-10(11(13)14)5-9(8)6-12-7/h2-6,13-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNYQDUCELJCEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(N=C2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.